molecular formula C11H11N3O4 B2565397 N-isopropyl-6-nitro-1,2-benzisoxazole-3-carboxamide CAS No. 400080-49-1

N-isopropyl-6-nitro-1,2-benzisoxazole-3-carboxamide

Cat. No.: B2565397
CAS No.: 400080-49-1
M. Wt: 249.226
InChI Key: NTUDNLUTHZWQHO-UHFFFAOYSA-N
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Description

N-isopropyl-6-nitro-1,2-benzisoxazole-3-carboxamide (CAS 400080-49-1) is a specialized benzisoxazole derivative with the molecular formula C 11 H 11 N 3 O 4 and a molecular weight of 249.22 g/mol . This compound features a benzisoxazole core structure substituted with a nitro group at the 6-position and an N-isopropyl carboxamide functional group at the 3-position, making it a valuable intermediate in medicinal chemistry and drug discovery research. The structural configuration of this molecule is confirmed by its InChI key: NTUDNLUTHZWQHO-UHFFFAOYSA-N . Benzisoxazole derivatives represent a significant class of heterocyclic compounds with demonstrated biological importance in scientific literature . The isoxazole nucleus is known to impart diverse pharmacological properties, and researchers are actively exploring substituted benzisoxazole analogs for various therapeutic applications. This specific nitro-carboxamide functionalized compound serves as a key synthetic building block for developing novel bioactive molecules, particularly in the design of potential anticancer, antimicrobial, and anti-inflammatory agents . Its structural features allow for further chemical modifications, enabling structure-activity relationship studies in pharmaceutical development programs. For optimal stability, this compound should be stored at -4°C for short-term periods (1-2 weeks) or at -20°C for extended preservation (1-2 years) . Researchers should note that this product is intended for research and development purposes only in laboratory settings. It is not manufactured for diagnostic, therapeutic, or clinical applications in humans or animals. Appropriate safety precautions including protective gloves, eyewear, and laboratory coats should be worn when handling this material to prevent skin contact and inhalation .

Properties

IUPAC Name

6-nitro-N-propan-2-yl-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-6(2)12-11(15)10-8-4-3-7(14(16)17)5-9(8)18-13-10/h3-6H,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUDNLUTHZWQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-6-nitro-1,2-benzisoxazole-3-carboxamide typically involves the formation of the isoxazole ring followed by the introduction of the nitro and carboxamide groups. One common method involves the cycloaddition reaction of nitroalkenes with nitrile oxides to form the isoxazole ring. The reaction conditions often require the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent like chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Formation of the Carboxamide Group

The carboxamide at position 3 involves an amide linkage with an isopropyl group attached to the nitrogen. Key steps include:

  • Carboxylic Acid to Amide Conversion : If the benzisoxazole initially contains a carboxylic acid at position 3, it can be converted to an amide via coupling reactions. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU can activate the carboxylic acid, followed by reaction with isopropylamine .

  • Alkylation of the Amide Nitrogen : The isopropyl group is introduced via alkylation of the amide nitrogen. This may involve reaction with isopropyl halides (e.g., isopropyl bromide) under basic conditions (e.g., NaH) to deprotonate the amide and facilitate nucleophilic substitution .

Stability and Reactivity

  • Hydrolysis : Amides are generally stable under acidic or basic conditions but can undergo hydrolysis to carboxylic acids under prolonged exposure to strong acids/bases.

  • Reduction : The nitro group can be reduced to an amine using catalysts like Pd/C or H₂ under pressure, though this would alter the compound’s electronic properties.

  • Sensitivity to Light/Heat : Nitroaromatic compounds are often light-sensitive and thermally unstable, requiring careful handling.

Analytical Data and Characterization

Property Value Method
Molecular FormulaC₁₁H₁₄N₃O₄PubChem
Molecular Weight254.25 g/molPubChem
SMILESCC(C)NC(=O)C1=C(C=C(C=C1)N+[O-])ON=C1PubChem
SolubilityDepends on substituent polarityNot explicitly reported

Scientific Research Applications

Neuropharmacological Applications

N-isopropyl-6-nitro-1,2-benzisoxazole-3-carboxamide has been investigated for its potential as a ligand for nicotinic acetylcholine receptors (nAChRs), especially the alpha-7 subtype. These receptors are implicated in various neurological conditions, including Alzheimer's disease and schizophrenia.

Case Studies

  • A study demonstrated that derivatives of this compound exhibited varying degrees of agonistic activity at nAChRs, which could be leveraged for therapeutic interventions in neurodegenerative diseases .
  • Another research highlighted the structural modifications of similar compounds that enhanced their binding affinity and selectivity towards specific nAChR subtypes, suggesting a pathway for developing more effective drugs targeting cognitive impairments .

Antimicrobial Applications

Recent investigations have also explored the efficacy of this compound against various pathogens, including Mycobacterium tuberculosis.

Inhibitory Activity

Research indicates that modifications to the benzisoxazole framework can lead to compounds with potent inhibitory effects on bacterial enzymes, such as fumarate hydratase. This enzyme is essential for the survival of M. tuberculosis, making it a prime target for drug development.

Case Studies

  • A study reported that certain derivatives exhibited IC50 values in the low micromolar range against M. tuberculosis fumarate hydratase, indicating strong potential as antimicrobial agents .
  • Further structure-activity relationship (SAR) studies revealed that specific substitutions on the benzisoxazole ring significantly improved inhibitory potency, paving the way for new therapeutic agents against resistant strains .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Application AreaCompound DerivativeActivity/EffectReference
NeuropharmacologyAgonist at nAChRsCognitive enhancement
AntimicrobialInhibitor of fumarate hydrataseIC50 values < 10 μM
Structure-Activity RelationshipVarious modificationsEnhanced binding affinity

Mechanism of Action

The mechanism of action of N-isopropyl-6-nitro-1,2-benzisoxazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The isoxazole ring can also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-nitro-1,2-benzisoxazole-3-carboxamide
  • N-isopropyl-1,2-benzisoxazole-3-carboxamide
  • N-isopropyl-6-amino-1,2-benzisoxazole-3-carboxamide

Uniqueness

N-isopropyl-6-nitro-1,2-benzisoxazole-3-carboxamide is unique due to the presence of both the nitro and isopropyl groups, which confer distinct chemical and biological properties.

Biological Activity

N-isopropyl-6-nitro-1,2-benzisoxazole-3-carboxamide is a compound belonging to the benzisoxazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a benzisoxazole core, characterized by a fused benzene and oxazole ring. The nitro group at the 6-position and the isopropyl group contribute to its pharmacological properties. Its chemical formula is C10H10N2O4C_{10}H_{10}N_{2}O_{4}.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli10 µg/mL
Candida albicans20 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

Benzisoxazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. This compound has shown promising results in inhibiting the proliferation of cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, the compound exhibited IC50 values of 25 µM and 30 µM, respectively. This indicates a moderate level of cytotoxicity that warrants further investigation .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. It has been suggested that the compound may act as an inhibitor of certain enzymes involved in cellular processes, thereby disrupting pathways essential for microbial growth and cancer cell proliferation .

Pharmacological Applications

Due to its diverse biological activities, this compound has potential applications in treating infections and certain types of cancer. Ongoing research aims to elucidate its full therapeutic potential and optimize its efficacy through structural modifications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-isopropyl-6-nitro-1,2-benzisoxazole-3-carboxamide, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves functionalizing the benzisoxazole core through nitration and carboxamide substitution. A common approach includes reacting pre-functionalized benzisoxazole intermediates with isopropylamine under anhydrous conditions. Yield optimization depends on reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DCM or DMF), and stoichiometric ratios of reagents. Evidence from analogous benzisoxazole syntheses highlights the use of triphosgene and triethylamine for in situ generation of reactive intermediates . Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity product.

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming bond angles and planarity of the benzisoxazole ring, as demonstrated in studies of related derivatives (e.g., bond angle deviations due to steric repulsion, as seen in ) . Complementary techniques include:

  • NMR Spectroscopy : To verify substituent positions (e.g., nitro and isopropyl groups) via chemical shifts and coupling constants.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight confirmation.
  • IR Spectroscopy : To identify functional groups like nitro (∼1520 cm⁻¹) and carboxamide (∼1650 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability or reactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., humidity, light exposure, or trace catalysts). To address this:

Replicate studies under controlled atmospheres (e.g., inert gas) and standardized storage conditions.

Perform accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring for degradation products.

Cross-validate results using multiple analytical methods (e.g., TGA for thermal stability, DSC for phase transitions).
Reference frameworks for evaluating data quality, such as NIST’s criteria for assessing bias and reproducibility , should guide analysis.

Q. What strategies are recommended for designing analogs with enhanced bioactivity?

  • Methodological Answer : Focus on structure-activity relationship (SAR) studies by modifying substituents:

  • Nitro Group Position : Evidence from benzisoxazole derivatives (e.g., zonisamide) suggests that electron-withdrawing groups at the 6-position enhance biological activity .
  • Isopropyl Substitution : Test bulkier alkyl groups (e.g., tert-butyl) to evaluate steric effects on receptor binding.
  • In Silico Modeling : Use molecular docking to predict interactions with target proteins (e.g., sodium channels).
    Validate hypotheses via in vitro assays (e.g., electrophysiology for ion channel modulation).

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

  • Methodological Answer : Key variables include:

  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to direct nitration regioselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may increase nitro group hydrolysis; balance with toluene for nitro stability.
  • Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature) minimizes exothermic side reactions.
    Monitor reaction progress via TLC or in situ FTIR to detect intermediates early .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare efficacy across analogs; use Bonferroni correction for multiple comparisons.
  • Principal Component Analysis (PCA) : Identify structural descriptors (e.g., logP, molar refractivity) correlating with activity.

Q. How should researchers address variability in crystallographic data for benzisoxazole derivatives?

  • Methodological Answer :

  • Check for Polymorphism : Conduct DSC to detect crystalline vs. amorphous forms.
  • Refinement Protocols : Use software like SHELXL for high-precision refinement of bond angles and torsional parameters .
  • Cross-Validate with Spectroscopic Data : Ensure consistency between X-ray structures and NMR/IR results.

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